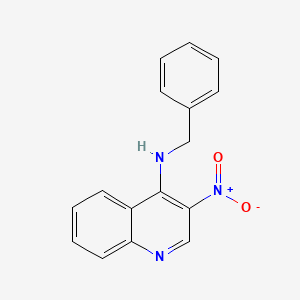
N-benzyl-3-nitroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-nitroquinolin-4-amine: is an organic compound with the molecular formula C16H13N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Quinoline: The synthesis of N-benzyl-3-nitroquinolin-4-amine typically begins with the nitration of quinoline to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Benzylation: The next step involves the benzylation of the 4-amino group. This can be done using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-benzyl-3-nitroquinolin-4-amine can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Oxidation: Oxidation reactions can further modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-benzyl-3-aminoquinolin-4-amine.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
Chemistry: N-benzyl-3-nitroquinolin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential as antimicrobial and anticancer agents. The nitro group is known to enhance the biological activity of quinoline derivatives.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photonics.
Mechanism of Action
The biological activity of N-benzyl-3-nitroquinolin-4-amine is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake.
Comparison with Similar Compounds
3-nitroquinoline: Lacks the benzyl group, making it less lipophilic.
N-benzylquinolin-4-amine: Lacks the nitro group, reducing its potential for bioreduction.
4-aminoquinoline: Lacks both the nitro and benzyl groups, significantly altering its chemical and biological properties.
Uniqueness: N-benzyl-3-nitroquinolin-4-amine is unique due to the presence of both the nitro and benzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
99009-93-5 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
3-nitro-N-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)14-10-16-13-9-5-4-8-12(13)15(14)17-11-6-2-1-3-7-11/h1-10H,(H,16,17) |
InChI Key |
LMSFLDIVWGQKLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














